1-O-benzyl 2-O-[2-oxo-2-(4-phenylphenyl)ethyl] pyrrolidine-1,2-dicarboxylate
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Overview
Description
1-O-benzyl 2-O-[2-oxo-2-(4-phenylphenyl)ethyl] pyrrolidine-1,2-dicarboxylate is a complex organic compound that features a pyrrolidine ring substituted with benzyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-benzyl 2-O-[2-oxo-2-(4-phenylphenyl)ethyl] pyrrolidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a diacid chloride.
Phenylation: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using phenylacetyl chloride and an aluminum chloride (AlCl3) catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-O-benzyl 2-O-[2-oxo-2-(4-phenylphenyl)ethyl] pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted benzyl or phenyl derivatives
Scientific Research Applications
1-O-benzyl 2-O-[2-oxo-2-(4-phenylphenyl)ethyl] pyrrolidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-O-benzyl 2-O-[2-oxo-2-(4-phenylphenyl)ethyl] pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
1-O-benzyl 2-O-[2-oxo-2-(4-phenylphenyl)ethyl] pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
1-O-benzyl 2-O-[2-oxo-2-(4-methylphenyl)ethyl] pyrrolidine-1,2-dicarboxylate: Similar structure but with a methyl group instead of a phenyl group, leading to different chemical and biological properties.
1-O-benzyl 2-O-[2-oxo-2-(4-chlorophenyl)ethyl] pyrrolidine-1,2-dicarboxylate: Contains a chlorine atom, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-O-benzyl 2-O-[2-oxo-2-(4-phenylphenyl)ethyl] pyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c29-25(23-15-13-22(14-16-23)21-10-5-2-6-11-21)19-32-26(30)24-12-7-17-28(24)27(31)33-18-20-8-3-1-4-9-20/h1-6,8-11,13-16,24H,7,12,17-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKBYWBQURJCEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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